molecular formula C26H18ClN3O B14240553 4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine CAS No. 208187-99-9

4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine

Cat. No.: B14240553
CAS No.: 208187-99-9
M. Wt: 423.9 g/mol
InChI Key: KWBJZWKTXONOQI-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an imidazole moiety, further substituted with chlorophenyl and phenoxyphenyl groups. Such compounds are of significant interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, acids, bases, and solvents like ethanol, methanol, and dichloromethane. The conditions vary widely but typically involve controlled temperatures, pressures, and pH levels to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted imidazole or pyridine derivatives .

Scientific Research Applications

4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets 4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

208187-99-9

Molecular Formula

C26H18ClN3O

Molecular Weight

423.9 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C26H18ClN3O/c27-21-11-9-19(10-12-21)26-29-24(18-13-15-28-16-14-18)25(30-26)20-5-4-8-23(17-20)31-22-6-2-1-3-7-22/h1-17H,(H,29,30)

InChI Key

KWBJZWKTXONOQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

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